molecular formula C23H28N2O3 B6934595 N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide

Cat. No.: B6934595
M. Wt: 380.5 g/mol
InChI Key: VKVSCWSYHQPIOQ-UHFFFAOYSA-N
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Description

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a benzofuran moiety, a pyrrolidine ring, and a phenylmethoxymethyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c26-23(24-11-8-18-6-7-22-21(14-18)10-13-28-22)25-12-9-20(15-25)17-27-16-19-4-2-1-3-5-19/h1-7,14,20H,8-13,15-17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVSCWSYHQPIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COCC2=CC=CC=C2)C(=O)NCCC3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Phenylmethoxymethyl Group: This step often involves the use of protecting groups and subsequent deprotection to achieve the desired substitution pattern.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups or double bonds within the structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzofuran and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity, while the phenylmethoxymethyl group may contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as psoralen and angelicin share the benzofuran core and exhibit similar biological activities.

    Pyrrolidine Derivatives: Compounds like nicotine and pyrrolidine-based drugs have structural similarities and comparable pharmacological effects.

    Phenylmethoxymethyl Compounds: These compounds are often used in medicinal chemistry for their stabilizing effects and ability to enhance drug-like properties.

Uniqueness

N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide is unique due to its combination of three distinct functional groups, each contributing to its diverse range of activities and applications. This structural complexity allows for multiple points of interaction with biological targets, making it a versatile compound for research and development.

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